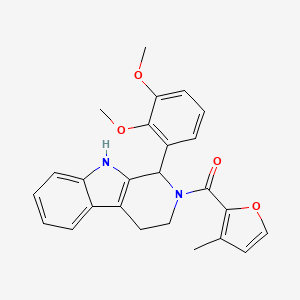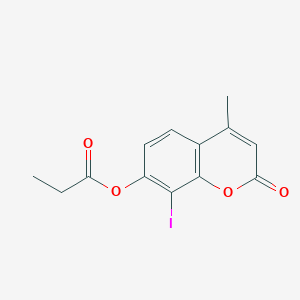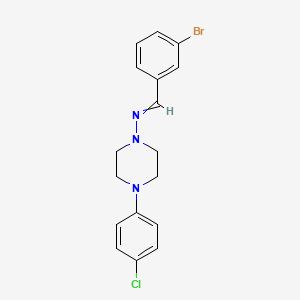![molecular formula C14H18F3N3O3S B6134770 N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)
N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting BTK, N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide blocks the downstream signaling pathways that promote cell growth and survival, leading to the death of cancer cells and the suppression of inflammation.
Biochemical and physiological effects:
N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system diseases. In preclinical studies, N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide has been well-tolerated and has shown minimal toxicity.
実験室実験の利点と制限
One advantage of N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which is important for the treatment of central nervous system diseases. However, one limitation is the lack of clinical data on the safety and efficacy of N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide in humans.
将来の方向性
For N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential for the treatment of other diseases, such as autoimmune diseases and viral infections. Other future directions include the development of combination therapies that target multiple signaling pathways and the optimization of the dosing regimen to maximize efficacy and minimize toxicity.
Conclusion:
In conclusion, N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK and ability to penetrate the blood-brain barrier make it an attractive candidate for further development. However, more research is needed to fully understand its safety and efficacy in humans and to explore its potential for the treatment of other diseases.
合成法
The synthesis of N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide involves several steps, including the reaction of a pyrrolidine derivative with a trifluoromethylbenzaldehyde, followed by the reaction of the resulting compound with a sulfonamide reagent. The final product is obtained through a purification process that involves recrystallization and chromatography.
科学的研究の応用
N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide has been shown to inhibit the growth of cancer cells and reduce inflammation in preclinical models.
特性
IUPAC Name |
4-(dimethylsulfamoylamino)-2-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3S/c1-19(2)24(22,23)18-11-7-13(21)20(9-11)8-10-5-3-4-6-12(10)14(15,16)17/h3-6,11,18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBFFKUGBQPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6134706.png)

![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)

![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)
![2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B6134754.png)
![1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)

![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)

![1-(diethylamino)-3-[2-methoxy-5-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6134782.png)